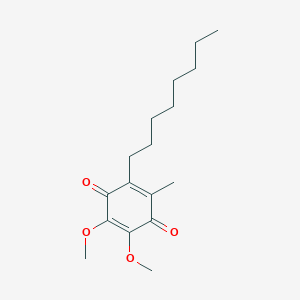
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is an organophosphorus compound with the molecular formula C12H23PS2 This compound contains a phosphorothioyl group attached to a butene backbone, making it a unique member of the organophosphorus family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione typically involves the reaction of tert-butylphosphine with sulfur and an appropriate alkene. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphorothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Di-tert-butylphosphinyl)but-1-ene-1-thione
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-one
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-ol
Uniqueness
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is unique due to its specific phosphorothioyl group and butene backbone, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
185462-70-8 |
|---|---|
Molekularformel |
C12H23PS2 |
Molekulargewicht |
262.4 g/mol |
InChI |
InChI=1S/C12H23PS2/c1-8-10(9-14)13(15,11(2,3)4)12(5,6)7/h8H2,1-7H3 |
InChI-Schlüssel |
RDGGULYWLDSVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=S)P(=S)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


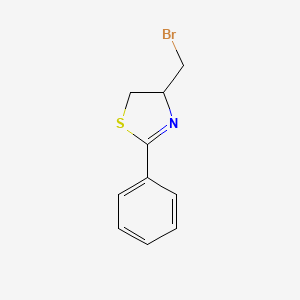


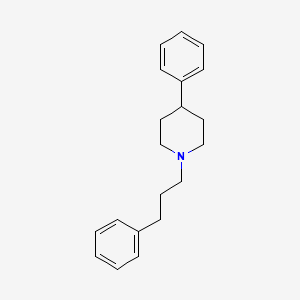
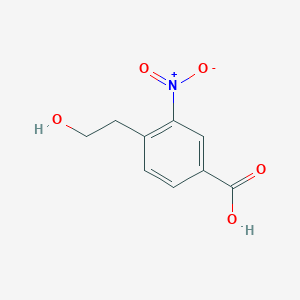
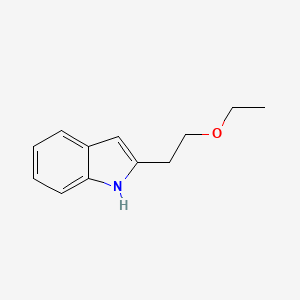
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

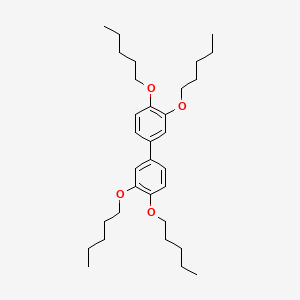
phosphanium bromide](/img/structure/B14271428.png)
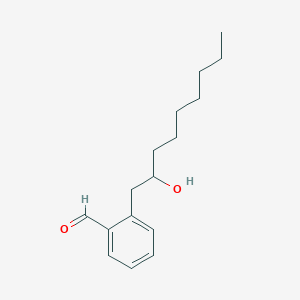
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
